molecular formula C8H5Br2ClO B3039679 2-Bromo-3-chlorophenacyl bromide CAS No. 1261821-01-5

2-Bromo-3-chlorophenacyl bromide

Cat. No. B3039679
CAS RN: 1261821-01-5
M. Wt: 312.38 g/mol
InChI Key: VMUDYNYJANOTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-chlorophenacyl bromide” is also known as “3-Chlorophenacyl bromide”. It is a chemical compound with the empirical formula C8H6BrClO . It is used in laboratory settings and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of phenacyl bromides, which includes 2-Bromo-3-chlorophenacyl bromide, has been achieved under transition metal-free conditions . The reaction involves the transfer of a bromine activating group from a sp2 carbon to a benzylic carbon .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chlorophenacyl bromide has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Phenacyl bromide, which includes 2-Bromo-3-chlorophenacyl bromide, has been used as a starting material in synthesizing various compounds . It has been found to be a good, inexpensive, versatile, and efficient intermediate .

Safety And Hazards

2-Bromo-3-chlorophenacyl bromide is a laboratory chemical and should be handled with care. It is highly flammable and its vapor may cause respiratory irritation . It is advised to keep the container tightly closed, store in a well-ventilated place, and avoid contact with skin and eyes .

Future Directions

Future research directions could involve improving the synthesis process, exploring new reactions involving 2-Bromo-3-chlorophenacyl bromide, and investigating its potential applications in various fields .

properties

IUPAC Name

2-bromo-1-(2-bromo-3-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDYNYJANOTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-chlorophenacyl bromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chlorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.